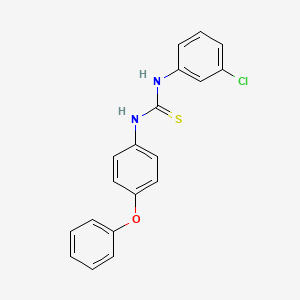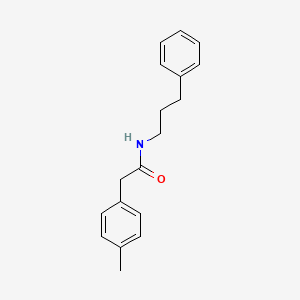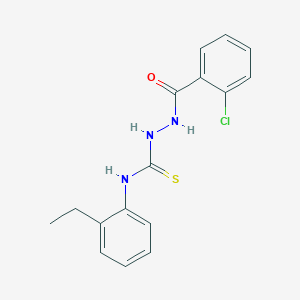![molecular formula C19H18N4O6S3 B4857211 N,N'-[(1,3-thiazol-2-ylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4857211.png)
N,N'-[(1,3-thiazol-2-ylimino)bis(sulfonyl-4,1-phenylene)]diacetamide
説明
N,N'-[(1,3-thiazol-2-ylimino)bis(sulfonyl-4,1-phenylene)]diacetamide, commonly referred to as TTP or TTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTP is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and dimethylformamide.
作用機序
The mechanism of action of TTP is not fully understood. However, studies have suggested that TTP exerts its anticancer and antiviral properties through the inhibition of various enzymes and proteins such as topoisomerase II, HIV-1 reverse transcriptase, and herpes simplex virus type 1 DNA polymerase. TTP has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
TTP has been shown to have both biochemical and physiological effects. Biochemically, TTP has been found to inhibit the activity of various enzymes and proteins as mentioned earlier. Physiologically, TTP has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. TTP has also been shown to have antiviral properties against HIV-1 and herpes simplex virus type 1.
実験室実験の利点と制限
The advantages of using TTP in lab experiments include its high yield of synthesis, solubility in organic solvents, and potential applications in various fields such as medicine, material science, and environmental science. However, the limitations of using TTP in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of TTP. In medicine, further studies are needed to fully understand its anticancer and antiviral properties and its potential use as a therapeutic agent. In material science, further studies are needed to explore the potential applications of TTP-based MOFs and COFs in various fields. In environmental science, further studies are needed to optimize the use of TTP as a fluorescent probe for the detection of heavy metal ions in water.
In conclusion, TTP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. TTP has shown promising potential in medicine, material science, and environmental science, and further studies are needed to fully understand its potential applications.
科学的研究の応用
TTP has been widely studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, TTP has been shown to have anticancer and antiviral properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TTP has also been shown to have antiviral properties against HIV-1 and herpes simplex virus type 1. In material science, TTP has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). TTP-based MOFs and COFs have shown promising applications in gas storage, catalysis, and drug delivery. In environmental science, TTP has been used as a fluorescent probe for the detection of heavy metal ions in water.
特性
IUPAC Name |
N-[4-[(4-acetamidophenyl)sulfonyl-(1,3-thiazol-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S3/c1-13(24)21-15-3-7-17(8-4-15)31(26,27)23(19-20-11-12-30-19)32(28,29)18-9-5-16(6-10-18)22-14(2)25/h3-12H,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGKEVCMPXGJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[butyl(methyl)amino]methyl}-2-nitrophenol](/img/structure/B4857134.png)
![N-ethyl-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4857140.png)
![N-(2-(2-methoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4857145.png)

![3-(4-methylphenyl)-2-(2-propyn-1-ylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4857155.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4857159.png)
![3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4857165.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B4857173.png)

![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B4857219.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4857225.png)
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4857232.png)

![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B4857240.png)